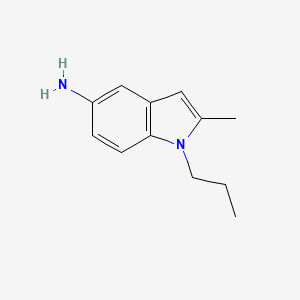

2-methyl-1-propyl-1H-indol-5-amine

Übersicht

Beschreibung

2-Methyl-1-propyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids and synthetic drug molecules . This compound features a methyl group at the second position, a propyl group at the first position, and an amine group at the fifth position of the indole ring.

Vorbereitungsmethoden

The synthesis of 2-methyl-1-propyl-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method includes the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods often utilize catalytic processes to enhance yield and selectivity.

Analyse Chemischer Reaktionen

2-Methyl-1-propyl-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-propyl-1H-indol-5-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-1-propyl-1H-indol-5-amine involves its interaction with various molecular targets. The indole ring’s nitrogen atom plays a crucial role in binding to receptors and enzymes, influencing biological pathways. This interaction can modulate cellular processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1-propyl-1H-indol-5-amine can be compared with other indole derivatives, such as:

2-Methyl-1H-indol-5-amine: Lacks the propyl group, leading to different chemical and biological properties.

1-Propyl-1H-indol-5-amine: Lacks the methyl group, affecting its reactivity and interactions.

2-Methyl-1-ethyl-1H-indol-5-amine: Similar structure but with an ethyl group instead of a propyl group, resulting in variations in its chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biologische Aktivität

2-Methyl-1-propyl-1H-indol-5-amine, a derivative of the indole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a fused benzene and pyrrole ring, and has been explored for its potential therapeutic applications in various fields, including oncology and neuropharmacology.

Molecular Formula: C12H16N2

IUPAC Name: this compound

The synthesis of this compound involves several methods, including alkylation and coupling reactions. The compound can be synthesized through the alkylation of methyl indole derivatives using appropriate reagents under controlled conditions. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the synthesized compounds.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. This inhibition can lead to cell cycle arrest and ultimately apoptosis in cancer cells.

Mechanism of Action:

- Inhibition of Tubulin Polymerization: The compound disrupts microtubule dynamics, essential for mitosis.

- Induction of Apoptosis: Through various signaling pathways, including caspase activation, it promotes programmed cell death in tumor cells .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology by modulating neurotransmitter systems. Its structural similarity to natural indoles suggests potential interactions with receptors involved in neurological disorders. Studies have indicated that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C12H16N2 | Anti-cancer (tubulin inhibition), neuroactive |

| JWH-015 | C20H24N2O | CB2 receptor agonist, induces apoptosis |

| WIN55212-2 | C23H30N2O3 | Cannabinoid receptor agonist |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity : A study demonstrated its efficacy in preclinical models, showing significant tumor reduction rates when administered in combination with other chemotherapeutic agents.

- Neuropharmacological Studies : Research focusing on its effects on neurotransmitter systems revealed its potential to alleviate symptoms associated with anxiety and depression by enhancing serotonin receptor activity.

- Immunosuppressive Effects : In vivo studies indicated that the compound could induce thymic atrophy and suppress T-cell proliferation, suggesting applications in immunomodulation .

Eigenschaften

IUPAC Name |

2-methyl-1-propylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSUZHWGZRPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298120 | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-99-5 | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.